N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Description
“N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a pyridine ring, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-27(16-20-9-13-25-26-20)23(29)18-5-7-21(8-6-18)30-22-10-14-28(15-11-22)17-19-4-2-3-12-24-19/h2-9,12-13,22H,10-11,14-17H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXQUNMURQRMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NN1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the pyrazole ring to the benzamide: This step may involve nucleophilic substitution reactions.
Introduction of the piperidine ring: The piperidine ring can be introduced through reductive amination or other suitable methods.
Final assembly: The final compound is assembled by linking the pyridine and piperidine rings to the benzamide core.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or piperidine rings.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide core or the attached rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of analogs: Researchers may use this compound as a starting point to synthesize analogs with potentially improved properties.
Reaction studies: The compound can be used to study various organic reactions and mechanisms.
Biology and Medicine
Pharmacological studies: Due to its complex structure, the compound may exhibit interesting pharmacological properties, making it a candidate for drug development.
Biological assays: It can be used in assays to study its effects on biological systems.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Catalysis: It could be used as a ligand in catalytic processes.
Mechanism of Action
The mechanism of action of “N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide” would depend on its specific biological target. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(1H-pyrazol-5-ylmethyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide analogs: Compounds with similar structures but different substituents.
Other benzamides: Compounds with a benzamide core but different attached rings or functional groups.
Uniqueness
Structural complexity: The presence of multiple rings and functional groups makes this compound unique.
Potential biological activity: Its structure suggests potential for diverse biological activities, distinguishing it from simpler benzamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
